N-Demethylencainide

描述

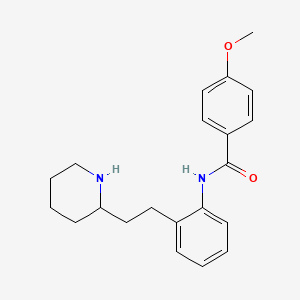

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methoxy-N-[2-(2-piperidin-2-ylethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-25-19-13-10-17(11-14-19)21(24)23-20-8-3-2-6-16(20)9-12-18-7-4-5-15-22-18/h2-3,6,8,10-11,13-14,18,22H,4-5,7,9,12,15H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMVRMLCNYDKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CCC3CCCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974275 | |

| Record name | 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58754-40-8, 87085-10-7 | |

| Record name | N-Demethylencainide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058754408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-methoxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087085107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation of Encainide to N Demethylencainide

Enzymatic Mechanisms Governing N-Demethylation

The N-demethylation of encainide (B1671269) to N-Demethylencainide is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system. While encainide is known to be metabolized via multiple pathways, N-demethylation represents one of the key routes.

Non-CYP Mediated Biotransformation Pathways

The provided literature does not explicitly detail or highlight significant non-CYP mediated pathways for the N-demethylation of encainide. While non-CYP enzymes are involved in the metabolism of various drugs through oxidative, reductive, conjugative, and hydrolytic mechanisms nih.gov, the specific contribution of these enzymes to encainide's N-demethylation remains uncharacterized in the reviewed sources. Therefore, the primary focus for encainide N-demethylation remains on CYP-mediated processes.

Influence of Genetic Polymorphisms on Metabolic Conversion Rates

Genetic polymorphisms in drug-metabolizing enzymes, particularly CYP2D6, significantly influence the metabolic fate of encainide nih.govncats.ionih.govnih.gov. CYP2D6 exhibits substantial inter-individual variability due to genetic variations, leading to distinct phenotypes such as extensive metabolizers (EMs) and poor metabolizers (PMs) nih.govwikipedia.orgresearchgate.net.

While the O-demethylation of encainide to its active metabolites O-desmethylencainide (ODE) and 3-methoxy-O-desmethylencainide (3-MODE) is highly dependent on CYP2D6 activity, with PMs exhibiting markedly lower concentrations of these metabolites nih.govnih.gov, the conversion of encainide to this compound (NDE) appears to be less affected by these polymorphisms. Studies indicate that the formation of NDE is similar in both EM and PM individuals, suggesting that this specific metabolic pathway may be less reliant on or less sensitive to the polymorphic variations in CYP2D6 activity compared to O-demethylation nih.gov.

Subcellular Localization of N-Demethylation Processes

The N-demethylation of encainide, like much of drug metabolism involving CYP enzymes, occurs predominantly in the liver taylorandfrancis.comnih.gov. Specifically, these enzymatic processes are localized within the hepatic microsomes, which are derived from the endoplasmic reticulum pharmacylibrary.com. The high concentration of CYP enzymes within liver microsomes facilitates the efficient biotransformation of encainide into its various metabolites, including this compound.

Metabolic Interactions and Competitive Inhibition Studies Affecting this compound Formation

The metabolism of encainide can be influenced by drug-drug interactions, particularly through the inhibition or induction of the involved CYP enzymes. Inhibitors of CYP2D6, such as quinidine (B1679956) and paroxetine, are known to affect the metabolism of CYP2D6 substrates nih.govacs.orgnih.govdshs-koeln.defda.gov. Quinidine, for instance, has been shown to inhibit encainide metabolism, leading to increased recovery of the parent drug nih.gov.

While specific studies detailing competitive inhibition of encainide N-demethylation by particular compounds are limited in the provided snippets, the known inhibitory effects of certain drugs on CYP2D6 suggest a potential for interactions that could alter the rate of this compound formation. For example, quinidine is a potent inhibitor of CYP2D6, and its administration alongside encainide could potentially reduce the rate of N-demethylation by competing for the enzyme's active site nih.govacs.orgdshs-koeln.defda.gov. Encainide itself may also be affected by CYP1A2 inhibitors nih.gov.

Compound Name List:

Encainide

this compound (NDE)

O-Desmethylencainide (ODE)

3-Methoxy-O-desmethylencainide (3-MODE)

N,O-di-demethylencainide

N-demethyl-3-methoxy-O-demethylencainide

3-hydroxyencainide

O-demethylencainide lactam

Debrisoquine

Sparteine

Metoprolol

Propranolol

Bufuralol

Dextromethorphan

Codeine

Caffeine

Clozapine

Maprotiline

Nortriptyline

Mianserin

Mirtazapine

Flecainide

Propafenone

Quinidine

Paroxetine

Ketamine

Norketamine

Imatinib

N-desmethylimatinib

Amonafide

N-acetylamonafide

Molecular and Cellular Pharmacodynamics of N Demethylencainide

Mechanisms of Action on Ion Channels in In Vitro Models

Encainide (B1671269) and its active metabolites are known to be potent sodium channel antagonists nih.gov. They exhibit a slow dissociation from blocked, repolarized channels, with a time constant of recovery exceeding 20 seconds nih.gov. This slow kinetic profile results in a marked slowing of myocardial and His-Purkinje conduction nih.gov.

In vitro studies on guinea-pig papillary muscle have demonstrated that both encainide and its metabolite ODE cause a frequency-dependent reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, which is a surrogate for sodium channel blockade nih.gov. At equipotent concentrations, the reduction in Vmax at pacing rates of 30-180 beats per minute ranged from -11.5% to -53% nih.gov. The kinetics of the onset of this use-dependent block were found to be slower for ODE compared to the parent compound, encainide nih.gov. Furthermore, the recovery from this block was even slower, taking 120 seconds for encainide and 300 seconds for ODE at a pacing rate of 90 beats per minute nih.gov.

While these findings provide insight into the sodium channel blocking properties of encainide and ODE, specific data on the direct effects of N-Demethylencainide on voltage-gated sodium channel modulation and its impact on gating kinetics from in vitro models are not extensively detailed in the currently available literature.

The effects of encainide and its metabolites on potassium channels and cardiac repolarization are variable nih.gov. In vitro, the parent compound and its major metabolites, ODE and MODE, have shown inconsistent effects on action potential duration and refractoriness nih.gov. While the parent drug has little effect on the QT interval in humans, its metabolites may moderately increase refractoriness nih.gov.

A study on neonatal and adult canine Purkinje fibers revealed developmental differences in the effects of encainide and its metabolites on repolarization. For instance, 1 x 10-6 M MODE was found to lengthen the action potential duration at 90% repolarization (APD90) in neonatal fibers but had no significant effect in adult fibers. Conversely, the same concentration of ODE shortened the APD90 in adult Purkinje fibers but had no discernible effect in neonatal tissue nih.gov.

Specific in vitro studies detailing the direct interactions of this compound with various potassium channel subtypes and its precise effects on repolarization are not well-documented in the existing scientific literature.

Ligand Binding and Receptor Interaction Profiling

The primary molecular target of encainide and its active metabolites is the voltage-gated sodium channel. However, a comprehensive ligand binding and receptor interaction profile for this compound, detailing its affinity and selectivity for various ion channels and other potential receptors, has not been extensively characterized in the scientific literature. Such studies are crucial for a complete understanding of its pharmacological actions and potential off-target effects.

Intracellular Signaling Pathway Modulation Studies

Currently, there is a lack of specific in vitro studies investigating the modulation of intracellular signaling pathways by this compound. Research in this area would be necessary to determine if NDE affects signaling cascades downstream of ion channels or interacts with other cellular signaling mechanisms.

Electrophysiological Characterization in Isolated Tissue Preparations

Studies on isolated cardiac tissues have been instrumental in elucidating the electrophysiological effects of encainide and its metabolites. In isolated guinea-pig papillary muscle, both encainide and ODE demonstrated a potent, frequency-dependent reduction in Vmax nih.gov. In Langendorff-perfused guinea-pig hearts, encainide was shown to slow conduction through the His-Purkinje system more than through the AV node nih.gov.

Developmental differences in the electrophysiological effects were observed in canine Purkinje fibers. Neonatal fibers appeared to be more sensitive to the tonic depolarization depressant effect of encainide compared to adult fibers nih.gov. While these studies provide a general understanding of the electrophysiological properties of the parent compound and other key metabolites, specific and detailed electrophysiological characterization of this compound in various isolated tissue preparations is not extensively reported.

Action Potential Duration Alterations

Current research on the specific effects of this compound on action potential duration (APD) is limited. However, the parent compound, encainide, is known to have little to no effect on the duration of the action potential. As a Class IC agent, its primary influence is on the rapid depolarization phase (Phase 0) rather than the repolarization phases (Phases 2 and 3) that determine the action potential duration. While the electrophysiological profiles of metabolites can sometimes differ from the parent drug, available studies on this compound have not reported significant alterations in APD. This is consistent with the general profile of Class IC antiarrhythmics, which are distinguished by their potent Vmax depression with minimal impact on repolarization times.

| Parameter | Effect of this compound | Remarks |

|---|---|---|

| Action Potential Duration (APD) | No significant alteration reported | Consistent with the Class IC profile of the parent compound, encainide. |

Conduction Velocity Modulation

This compound demonstrates a potent effect on cardiac conduction velocity. Research indicates that this compound is approximately equipotent to its parent compound, encainide, in its ability to depress conduction. This effect is a direct consequence of the blockade of fast sodium channels, which slows the rapid upstroke of the action potential (Phase 0). The reduction in Vmax leads to a slower propagation of the electrical impulse through cardiac tissues, including the atria, ventricles, and the His-Purkinje system. This slowing of conduction is a hallmark of Class IC antiarrhythmic agents and is a primary mechanism for their efficacy in terminating reentrant arrhythmias.

| Parameter | Effect of this compound | Potency Comparison |

|---|---|---|

| Cardiac Conduction Velocity | Decreased | Approximately equipotent to encainide |

Refractory Period Modifications

Studies have shown that this compound actively modifies the refractory periods in cardiac tissue. Specifically, it has been found to prolong both the atrial and ventricular effective refractory periods (ERP). The effective refractory period is the interval during which a new action potential cannot be initiated. By prolonging the ERP, this compound can contribute to the termination of tachyarrhythmias by preventing the re-excitation of cardiac tissue. This effect on refractoriness, combined with its potent depression of conduction velocity, underscores the significant antiarrhythmic activity of this metabolite.

| Cardiac Tissue | Effective Refractory Period (ERP) |

|---|---|

| Atrial | Prolonged |

| Ventricular | Prolonged |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of N Demethylencainide Analogs

Impact of N-Demethylation on Pharmacophoric Features

N-demethylation, the removal of a methyl group from a nitrogen atom, is a common metabolic transformation that can significantly alter a molecule's pharmacodynamic and pharmacokinetic properties. For N-Demethylencainide, the removal of a methyl group from the piperidine (B6355638) nitrogen (compared to a hypothetical N-methylated analog) would likely impact its lipophilicity, basicity, and potential for hydrogen bonding. These changes can affect how the molecule interacts with its biological target, the voltage-gated sodium channel. Specifically, alterations in lipophilicity can influence membrane permeability and access to the binding site, while changes in basicity can affect ionization state at physiological pH, which is crucial for interaction with charged residues within the sodium channel pore ahajournals.orgresearchgate.net. The N-demethylated metabolite may exhibit altered binding affinity or a different binding mode compared to its parent compound or other methylated analogs, potentially influencing its potency and selectivity.

Computational Modeling and Molecular Docking Studies of this compound Interactions

Computational modeling and molecular docking studies are vital tools for understanding drug-target interactions at a molecular level. While specific docking studies focusing exclusively on this compound are not detailed in the provided literature, the general principles apply. Such studies would typically involve modeling this compound's interaction with the voltage-gated sodium channel. Molecular docking aims to predict the preferred binding orientation of the ligand (this compound) to the receptor (sodium channel), estimating binding affinity and identifying key amino acid residues involved in the interaction through non-covalent forces like hydrogen bonds, van der Waals forces, and electrostatic interactions mdpi.comepdf.pubwikipedia.org. These analyses can elucidate how structural modifications, such as the absence of an N-methyl group, might affect binding efficacy and channel blockade. Computational modeling can also explore the dynamic behavior of the molecule within the binding site using molecular dynamics simulations bonvinlab.orgchalcogen.rodokumen.pub.

Stereochemical Considerations in this compound Activity

Stereochemistry plays a critical role in the pharmacological activity of many drugs, as different stereoisomers can exhibit distinct binding affinities and biological effects ahajournals.orgnih.gov. While Encainide (B1671269) is described as a non-chiral antiarrhythmic hodoodo.com, the presence of chiral centers in its metabolites, or in potential analogs of this compound, could lead to stereoisomers. If this compound itself or its derivatives possess chiral centers, their stereochemistry would be crucial for their interaction with the voltage-gated sodium channel. Studies on other antiarrhythmic drugs have shown that stereoisomers can have significantly different potencies and even distinct mechanisms of action ahajournals.orgnih.gov. Therefore, understanding the stereochemical configuration of this compound, if chiral, and evaluating the activity of its individual stereoisomers would be essential for a comprehensive SAR/SMR analysis.

Compound List:

this compound

Encainide

O-demethylencainide (ODE)

3-methoxy-O-demethyl-encainide (MODE)

N,O-di-demethyl-encainide

N-demethyl-3-methoxy-O-demethyl-encainide

3-hydroxy-encainide

O-demethyl-encainide-lactam

Mexiletine

Procainamide

Lidocaine

Tocainide

Synthetic Chemistry and Derivatization of N Demethylencainide for Research Purposes

Laboratory Synthesis Routes for N-Demethylencainide

The synthesis of this compound, also known as NDE, typically involves modifications of established routes for encainide (B1671269) or related benzamide (B126) derivatives. While specific detailed laboratory synthesis routes directly for this compound are not extensively published in readily accessible literature, its preparation can be inferred from the synthetic strategies used for its parent compound, encainide google.com. Encainide itself is a benzanilide (B160483) derivative, and its synthesis often involves coupling reactions to form the benzamide core. This compound can be conceptually obtained through dealkylation or demethylation of encainide or by constructing the molecule from precursor fragments that already incorporate the desired structural features. The chemical name for this compound is 4-methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide uni.lunih.gov. A related compound, O-Demethylencainide, has the IUPAC name 4-hydroxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)benzamide and a molecular formula of C₂₂H₂₈N₂O₂ nih.govontosight.ai. This compound's molecular formula is C₂₁H₂₆N₂O₂ uni.lu.

Preparation of Radiolabeled this compound for Receptor Binding Assays

Radiolabeled ligands are crucial tools in pharmacological research, particularly for receptor binding assays, which help determine the affinity and concentration of receptors sci-hub.seoncodesign-services.comnih.gov. These assays involve incubating a preparation of the target receptor with a radiolabeled ligand. The bound ligand is then quantified to understand binding interactions sci-hub.seoncodesign-services.com. For this compound, preparation of radiolabeled versions would typically involve incorporating a radioisotope, such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), into a precursor molecule during its synthesis.

The synthesis would likely follow a route similar to the parent compound, with the radiolabel introduced at a specific, stable position within the molecule. For instance, if a synthetic route involves a precursor with a methyl group that is later removed to form this compound, a radiolabeled methyl group could be incorporated at that stage. Alternatively, a radiolabeled atom could be introduced into the piperidine (B6355638) ring or the benzamide moiety. The specific activity and stability of the radiolabeled this compound would be critical for accurate binding studies sci-hub.senih.gov. The goal is to create a tracer that binds to its target receptor with high affinity and specificity, allowing for the characterization of receptor-ligand interactions oncodesign-services.comnih.gov.

Synthesis of this compound Analogs and Probes for Mechanistic Studies

The synthesis of this compound analogs and probes is vital for elucidating its mechanism of action and exploring structure-activity relationships (SAR). Analogs allow researchers to systematically modify specific parts of the molecule to observe the impact on biological activity nih.gov. Mechanistic studies often require probes that can report on molecular interactions or cellular processes marquette.edunih.gov.

For this compound, analog synthesis could involve:

Modifications to the Benzamide Core: Altering substituents on the phenyl rings or the amide linkage.

Changes to the Piperidine Moiety: Modifying the piperidine ring, its substituents, or the linker connecting it to the phenyl group.

Isotopic Labeling: As discussed in Section 5.2, incorporating stable isotopes (e.g., deuterium) can be used for mechanistic studies, particularly in tracer experiments to follow metabolic pathways or reaction mechanisms nih.gov.

These synthetic efforts aim to generate compounds that can selectively interact with biological targets, allowing for detailed investigations into how this compound exerts its effects at a molecular level. For example, studies on related compounds have explored modifications to understand their interactions with voltage-gated sodium channels nih.govresearchgate.net.

Chemical Modifications for Affinity Chromatography or Biosensor Development

Chemical modifications of this compound can also facilitate its use in affinity chromatography or biosensor development. Affinity chromatography relies on immobilizing a ligand onto a solid support to selectively capture a target molecule nih.govaptamergroup.com. Biosensors utilize a recognition element (like a molecule that binds this compound) coupled to a transducer to detect its presence or concentration mdpi.comnih.gov.

To develop this compound-based affinity matrices or biosensors, the molecule itself, or a derivative, would need to be functionalized with a reactive group suitable for covalent attachment to a support material (e.g., agarose (B213101) beads, electrode surfaces). This might involve:

Introducing Linker Arms: Adding functionalized linker molecules to specific positions on this compound, such as amine or carboxyl groups, to facilitate conjugation without compromising binding activity.

Immobilization Strategies: Techniques such as using N-hydroxysuccinimide (NHS) ester chemistry for coupling to amine-functionalized supports, or employing click chemistry for efficient and specific ligation nih.gov.

The development of such tools would enable the purification of molecules that bind to this compound or the detection of this compound in biological samples. For instance, if this compound is used as a ligand, its binding properties, including reversibility, would be critical for successful affinity chromatography aptamergroup.com.

Advanced Analytical Methodologies for N Demethylencainide Quantification and Characterization in Research Matrices

Chromatographic Techniques for Separation and Detection

Chromatography serves as the cornerstone for separating N-Demethylencainide from other components in a sample matrix, enabling subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely utilized for the separation and quantification of non-volatile or thermally labile compounds, making it highly suitable for analyzing organic molecules like this compound. The process typically involves a stationary phase within a column and a mobile phase that carries the sample through the column. Differential interactions between the analyte, stationary phase, and mobile phase lead to separation.

Sample Preparation: Before HPLC analysis, samples often require preparation steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte pressbooks.publatrobe.edu.au.

Stationary Phases and Mobile Phases: Reversed-phase HPLC, commonly employing C18 stationary phases, is frequently used for separating moderately polar to non-polar organic compounds. The mobile phase typically consists of a mixture of water or aqueous buffers with organic solvents like acetonitrile (B52724) or methanol (B129727), often run in isocratic or gradient elution modes to optimize separation latrobe.edu.aurflow.aitutorchase.comutdallas.edumdpi.comresearchgate.net.

Detection Methods:

UV-Vis Detection: Many organic compounds, including those with chromophores, can be detected using UV-Visible (UV-Vis) detectors by measuring absorbance at specific wavelengths rflow.aiutdallas.edumdpi.com. Photodiode Array (PDA) detectors offer the advantage of acquiring full UV-Vis spectra for each peak, aiding in peak purity assessment and identification mdpi.comstudymind.co.uk.

Mass Spectrometry (MS) Detection: Coupling HPLC with MS (HPLC-MS) provides enhanced selectivity and sensitivity, allowing for the detection and quantification of analytes based on their mass-to-charge ratio (m/z) pressbooks.publatrobe.edu.aulabmate-online.com.

Method Validation Parameters: For reliable quantification, HPLC methods are rigorously validated. Key parameters include linearity (over a defined concentration range), limit of detection (LOD), limit of quantification (LOQ), accuracy (closeness of measured to true value), precision (reproducibility), and recovery latrobe.edu.aurflow.aitutorchase.comutdallas.eduresearchgate.net.

Illustrative Data Table: Typical HPLC Parameters for Organic Compound Analysis

| Parameter | Typical Value/Description | Notes |

| Column | C18 reversed-phase (e.g., 150-250 mm x 4.6 mm, 5 µm) | Common for moderately polar to non-polar analytes. |

| Mobile Phase | Acetonitrile/Methanol + Water/Buffer (e.g., 50:50 v/v) | Gradient or isocratic elution based on analyte polarity. |

| Flow Rate | 0.5 - 1.5 mL/min | Optimized for column efficiency and detector response. |

| Column Temp. | 25 - 40 °C | Stable temperature improves reproducibility. |

| Injection Volume | 10 - 50 µL | Influences sensitivity and peak shape. |

| Detection | UV-Vis (e.g., 210-280 nm), PDA, or MS coupling | Wavelength selection depends on analyte chromophore. |

| Run Time | 10 - 30 min | Varies based on mobile phase composition and gradient. |

| Sample Prep. | Protein Precipitation, SPE, or LLE | Essential for removing matrix interferences. |

| Internal Standard | Stable isotope-labeled analog or structurally similar compound | Used for accurate quantification by correcting for sample preparation and injection variations. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It involves vaporizing the sample and separating its components based on their boiling points and affinity for the stationary phase within a GC column, followed by detection and identification using a mass spectrometer nih.govlibretexts.orgoregonstate.edugu.sewikipedia.org.

Derivatization Techniques: Many organic compounds, particularly polar ones, require derivatization to increase their volatility and thermal stability for GC analysis. Common derivatization methods include silylation (e.g., using MSTFA) and methoximation for carbonyl compounds, or acylation for amines and alcohols nih.govgu.selibretexts.org.

Ionization Methods and Mass Analyzers: Electron Ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that serve as a molecular fingerprint for identification nih.govgu.selibretexts.orgspecac.com. Mass analyzers, such as quadrupole or time-of-flight (TOF) analyzers, detect and measure the m/z of these fragments.

Quantification and Identification: For quantitative analysis, stable isotope-labeled internal standards are often employed to compensate for variations in sample preparation and GC-MS response nih.govlibretexts.org. Compound identification is typically achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) nih.govlibretexts.orggu.se. GC-MS is particularly valuable in metabolomics for profiling a wide range of small molecules libretexts.orgoregonstate.eduwikipedia.org.

Illustrative Data Table: Typical GC-MS Parameters for Organic Compound Analysis

| Parameter | Typical Value/Description | Notes |

| Column | Capillary column (e.g., DB-5ms, TG-5MS, 30 m x 0.25 mm ID) | Common stationary phases for general organic compound analysis. |

| Carrier Gas | Helium (He) or Hydrogen (H₂) | Inert gas used to transport sample through the column. |

| Injector Temp. | 250 - 280 °C | Vaporizes the sample upon injection. |

| Oven Program | Temperature ramp (e.g., starting at 50°C, increasing to 300°C) | Optimized to achieve separation of analytes. |

| Ionization Method | Electron Ionization (EI) | Generates fragment ions for identification. |

| Ion Source Temp. | 200 - 250 °C | Temperature of the ionization chamber. |

| Mass Range (m/z) | 50 - 600 Da (or higher) | Range scanned to detect ions. |

| Derivatization | Silylation, Methoximation, Acylation, etc. | Required for non-volatile or polar compounds. |

| Internal Standard | Stable isotope-labeled analog | For accurate quantification. |

| Identification | Spectral library matching (NIST, Wiley) | Comparison of sample mass spectra to reference spectra. |

Mass Spectrometry-Based Quantitation and Metabolite Profiling

Mass spectrometry (MS), often coupled with chromatographic separation, is indispensable for sensitive and selective detection, quantification, and structural elucidation of compounds and their metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely employed for the quantification of analytes in complex biological matrices. It combines the separation power of HPLC with the specificity of MS/MS detection.

Principles: In LC-MS/MS, analytes are separated by HPLC and then introduced into the mass spectrometer. The first mass analyzer (MS1) selects a specific precursor ion (e.g., the protonated or deprotonated molecule of this compound). This precursor ion is then fragmented in a collision cell (e.g., using collision-induced dissociation, CID), and the resulting product ions are analyzed by a second mass analyzer (MS2). Monitoring specific precursor-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) provides exceptional selectivity and sensitivity, minimizing matrix interferences pressbooks.publatrobe.edu.aulabmate-online.comlibretexts.org.

Method Development: Developing an LC-MS/MS method involves optimizing HPLC separation conditions, ionization source parameters (e.g., electrospray ionization, ESI), fragmentation patterns, and the selection of specific SRM/MRM transitions. Internal standards, often stable isotope-labeled analogs, are crucial for accurate quantification latrobe.edu.au. LC-MS/MS is particularly powerful for metabolite profiling, allowing for the detection and identification of numerous related compounds in a single run libretexts.org.

Illustrative Data Table: Typical LC-MS/MS Parameters for Organic Compound Analysis

| Parameter | Typical Value/Description | Notes |

| HPLC Column | C18 reversed-phase | Similar to HPLC-UV. |

| Mobile Phase | Acetonitrile/Methanol + Water/Buffer (with additives like formic acid, ammonium (B1175870) acetate) | Additives enhance ionization efficiency. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is common for polar molecules, APCI for less polar ones. |

| Ion Polarity | Positive (+) or Negative (-) | Depends on the analyte's chemical properties. |

| MS1 Scan/Selection | Precursor ion selection (e.g., [M+H]⁺ or [M-H]⁻) | Specific m/z value of the target compound. |

| MS2 Scan/Detection | Product ion monitoring (SRM/MRM transitions) | Highly selective detection of specific fragmentation pathways. |

| Collision Energy | Optimized for efficient fragmentation | Varies depending on the precursor ion and analyte structure. |

| Quantification | Calibration curves using internal standards | Essential for accurate quantitation. |

| Sample Prep. | Protein Precipitation, SPE, LLE | Crucial for matrix effect mitigation. |

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (HR-TOF MS) or Orbitrap MS, provides highly accurate mass measurements of ions, enabling the determination of elemental composition. This capability is invaluable for identifying unknown metabolites or confirming the structure of synthesized compounds.

Principles: HRMS instruments can measure ion masses with very high precision (typically within a few parts per million, ppm). This accuracy allows for the differentiation of compounds with very similar nominal masses but different elemental formulas. When coupled with chromatographic separation (LC-HRMS), it facilitates the identification of compounds based on their accurate mass, isotopic pattern, and fragmentation data (from MS/MS experiments if available) libretexts.orgoregonstate.edu.

Application in Metabolite Identification: For this compound and its potential metabolites, HRMS can provide accurate mass data that, when compared with theoretical masses or known databases, strongly suggests possible molecular formulas. This information, combined with fragmentation patterns from MS/MS or tandem MS experiments, is critical for proposing and confirming the structures of newly identified metabolites or degradation products in research samples libretexts.orgoregonstate.edu.

Spectroscopic Characterization Techniques (e.g., NMR, IR for structural confirmation in research synthesis)

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the structure of synthesized compounds and characterizing their functional groups.

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. It exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) to provide information about their chemical environment, connectivity, and spatial relationships.

Principles: When placed in a strong magnetic field and irradiated with radiofrequency pulses, atomic nuclei absorb and re-emit energy at specific frequencies. These frequencies (chemical shifts) are influenced by the electron density around the nucleus, providing insights into its chemical environment. Coupling constants (J-values) reveal information about neighboring nuclei, and through-space correlations (e.g., Nuclear Overhauser Effect, NOE) indicate proximity of atoms.

1D and 2D NMR Techniques:

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative abundance (integration), and their neighboring protons (multiplicity via coupling constants) researchgate.netgu.se.

¹³C NMR: Identifies different types of carbon atoms, including those in carbonyl groups or quaternary carbons, which may not have directly bonded protons libretexts.org.

Role in Structural Elucidation: For this compound, NMR would be used to confirm the proposed synthetic route, verify the identity of the synthesized compound, and characterize any impurities or related substances. It is particularly powerful for distinguishing between isomers and confirming the presence and position of functional groups.

Illustrative Data Table: Common NMR Experiments for Small Molecule Characterization

| Experiment Type | Information Provided | Application |

| ¹H NMR | Chemical shifts, integration, multiplicity (coupling constants) | Identification of proton types, their relative numbers, and neighboring protons. |

| ¹³C NMR | Chemical shifts for carbon atoms | Identification of different carbon environments (e.g., CH₃, CH₂, CH, C, C=O, aromatic C). |

| COSY | ¹H-¹H correlations (through-bond coupling) | Establishes connectivity between protons separated by 2 or 3 bonds. |

| HSQC | ¹H-¹³C direct correlations (one-bond coupling) | Connects directly bonded protons and carbons. |

| HMBC | ¹H-¹³C long-range correlations (2-3 bond coupling) | Establishes connectivity between protons and carbons separated by multiple bonds, useful for quaternary carbons. |

| NOESY | ¹H-¹H through-space correlations (Nuclear Overhauser Effect) | Indicates spatial proximity of protons, crucial for determining stereochemistry and conformation. |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by detecting the absorption of infrared radiation, which causes specific molecular vibrations pressbooks.pubtutorchase.comutdallas.edumdpi.comnih.gov.

Principles: Different chemical bonds and functional groups absorb IR radiation at characteristic frequencies (wavenumbers). When IR radiation passes through a sample, specific frequencies are absorbed, causing bonds to stretch or bend. The resulting spectrum, plotting % transmittance versus wavenumber, displays absorption bands that correspond to these vibrations.

Functional Group Identification: Key functional groups exhibit distinct absorption bands:

C=O (Carbonyl): Strong absorption typically between 1650-1750 cm⁻¹ pressbooks.pubtutorchase.com.

O-H (Alcohols, Phenols): Broad absorption between 3200-3600 cm⁻¹ pressbooks.pubtutorchase.com.

N-H (Amines, Amides): Absorption in the 3300-3500 cm⁻¹ region pressbooks.pubtutorchase.com.

C-H (Alkanes): Absorption around 2850-2970 cm⁻¹ pressbooks.pubtutorchase.com.

C≡C/C≡N (Alkynes/Nitriles): Absorption in the 2100-2260 cm⁻¹ range pressbooks.pubtutorchase.com.

Role in Structural Confirmation: IR spectroscopy is highly effective for confirming the presence or absence of specific functional groups in a synthesized this compound molecule. By comparing the observed spectrum to reference spectra or known functional group absorption frequencies, researchers can verify the molecular structure and assess sample purity mdpi.comnih.gov. It is often used in conjunction with NMR and MS for comprehensive structural characterization mdpi.comnih.gov.

Development of Bioanalytical Assays for In Vitro and Ex Vivo Research Samples (e.g., cell cultures, tissue homogenates)

The accurate and sensitive quantification of this compound in in vitro and ex vivo biological matrices is crucial for understanding its pharmacokinetic profile, metabolic fate, and potential biological activity within cellular and tissue environments. Developing robust bioanalytical assays for these complex matrices requires careful consideration of sample preparation, analytical technique selection, and assay validation to ensure reliable and reproducible results. While specific research findings detailing the development of bioanalytical assays for this compound in cell cultures or tissue homogenates were not identified in the literature search, established methodologies provide a framework for such development.

Analytical Methodologies

The analysis of this compound in biological samples typically relies on chromatographic techniques coupled with sensitive detection methods.

High-Performance Liquid Chromatography (HPLC): HPLC has been utilized for the separation and quantification of this compound and its related metabolites, as indicated by its use in studies involving encainide (B1671269) and its metabolic products psu.edu. This technique allows for the separation of the target analyte from other components within a complex sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is widely recognized as the gold standard for bioanalytical quantification in complex matrices such as cell lysates and tissue homogenates due to its superior sensitivity, selectivity, and specificity mdpi.comcreative-proteomics.comnih.govnih.gov. The tandem mass spectrometry component enables detection through Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions, thereby minimizing interference from endogenous compounds and enhancing analytical confidence mdpi.comcreative-proteomics.comnih.govnih.govturkjps.org. This approach is particularly advantageous for detecting low concentrations of analytes, which is often the case in in vitro and ex vivo research.

Sample Preparation Strategies

Effective sample preparation is paramount for extracting this compound from in vitro and ex vivo matrices while removing interfering substances.

Cell Cultures: For cell culture samples, the initial step typically involves cell lysis to release intracellular analytes. This can be achieved through methods such as mechanical disruption (e.g., sonication) or chemical lysis using detergents. Following lysis, the analyte is extracted from the cellular debris and culture medium. Common extraction techniques include protein precipitation, where organic solvents like acetonitrile or methanol are used to precipitate proteins, leaving the analyte in the supernatant mdpi.comnih.govnih.gov. Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for cleaner extracts and improved recovery.

Tissue Homogenates: Analysis of tissue homogenates requires initial homogenization of the tissue to ensure uniform distribution of the analyte. This is typically performed using mechanical homogenizers. Subsequently, this compound is extracted from the homogenized tissue matrix. Similar to cell cultures, LLE or SPE are common methods for isolating the analyte from lipids, proteins, and other tissue components mdpi.comnih.govmdpi.com. The choice of extraction solvent and method is critical to maximize analyte recovery and minimize matrix effects.

Assay Development and Optimization Parameters

The development of a bioanalytical assay for this compound involves optimizing several key parameters to ensure assay performance meets the requirements for research applications.

Analyte Properties: A thorough understanding of this compound's physicochemical properties, such as solubility, polarity, and stability, is essential for selecting appropriate sample preparation and chromatographic conditions.

Chromatographic Separation: Optimization of the chromatographic separation is critical for achieving baseline separation of this compound from potential co-eluting matrix components or other metabolites. This involves selecting an appropriate stationary phase (e.g., C18 reversed-phase columns) and optimizing the mobile phase composition, gradient, flow rate, and column temperature mdpi.comnih.gov.

Internal Standards: The use of an appropriate internal standard (IS) is vital for accurate quantification, particularly in LC-MS/MS. An IS helps to compensate for variations in sample preparation, injection volume, and ionization efficiency. For this compound, a stable isotope-labeled analog or a structurally similar compound that behaves similarly during sample preparation and chromatographic analysis would be ideal. Notably, S-15531 has been reported as an internal standard in studies involving encainide metabolites, including this compound psu.eduahajournals.org.

Validation Parameters: Once developed, the assay must be validated according to established guidelines to ensure its reliability. Key validation parameters include:

Linearity: Establishing a linear relationship between analyte concentration and instrument response over a defined range.

Selectivity: Demonstrating that the assay can accurately measure the analyte in the presence of other components in the biological matrix europa.eufda.gov.

Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at known concentrations.

Precision: The degree of agreement among individual test results when the method is applied repeatedly, assessed as within-run (intra-assay) and between-run (inter-assay) variability.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively europa.eufda.gov.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-extracted matrix components on the analyte's ionization efficiency in MS detection mdpi.comcreative-proteomics.com.

Representative Data Table: Bioanalytical Assay Validation Parameters (Illustrative)

Comparative Preclinical Research and Mechanistic Differentiation of N Demethylencainide

Comparison of Electrophysiological Profiles with Encainide (B1671269) and O-Demethylencainide

Preclinical studies have established that Encainide and its primary metabolites, including N-Demethylencainide and O-Demethylencainide, possess varying degrees of electrophysiological activity. Research in anesthetized dogs indicates that O-Demethylencainide and 3-methoxy-O-Demethylencainide are more potent in depressing cardiac conduction compared to Encainide itself. In contrast, this compound demonstrates a potency approximately equal to that of Encainide in this regard nih.gov.

Table 7.1: Comparative Electrophysiological Effects of Encainide and Metabolites in Preclinical Models

| Parameter | Encainide | This compound | O-Demethylencainide |

| Conduction Depression Potency | Moderate | Similar to Encainide | Higher than Encainide |

| Atrial Effective Refractory Period (ERP) | Prolonged | Prolonged | No significant change |

| Ventricular Effective Refractory Period (ERP) | No significant change | Prolonged | No significant change |

| AH Interval | Prolonged | Prolonged | Prolonged |

| HV Interval | Prolonged | Prolonged | Prolonged |

Note: Data is based on general findings from preclinical canine models. Specific quantitative values may vary across studies.

Differential Effects on Cardiac Conduction System Components (in vitro/ex vivo models)

This compound, similar to Encainide, primarily targets the fast sodium channels, thereby influencing the conduction velocity within the cardiac conduction system. Preclinical investigations, including those utilizing in vitro and ex vivo models, have examined these effects. Studies have reported that Encainide administration leads to marked increases in QRS duration, PA, AH, and HV intervals, indicating slowed intraventricular and atrioventricular conduction researchgate.netnih.gov. This compound is expected to exert similar effects due to its shared mechanism of action, primarily affecting the sodium channel kinetics.

While specific detailed comparisons of this compound's effects on distinct components like the sinoatrial (SA) node, atrioventricular (AV) node, and Purkinje fibers in isolation are less extensively documented in public literature compared to general conduction velocity, its primary action on sodium channels suggests a significant impact on the rapid depolarization phase of the action potential in these tissues. The AV node and His-Purkinje system, which rely on sodium channels for rapid conduction, are particularly susceptible to the effects of Class Ic agents like Encainide and its active metabolites nih.govmdpi.com.

Table 7.2: Differential Effects on Cardiac Conduction System Components (Representative Preclinical Findings)

| Cardiac Component | Primary Ion Channel Target | Expected Effect of this compound |

| Sinoatrial (SA) Node | L-type Ca2+ channels (primary pacemaker) | Minimal direct effect (primarily Na+ channel blocker) |

| Atrioventricular (AV) Node | L-type Ca2+ channels & Na+ channels | Slowed conduction (AH interval prolongation) |

| His-Purkinje System | Na+ channels | Slowed conduction (HV interval prolongation) |

| Ventricular Myocardium | Na+ channels | Slowed conduction, potential APD prolongation |

Note: Effects are inferred based on this compound's known mechanism as a sodium channel blocker and general effects of Class Ic antiarrhythmics. Specific in vitro/ex vivo data for this compound on each component may be limited in public domain.

Specificity and Selectivity in Ion Channel Modulation Compared to Other Antiarrhythmics

This compound's antiarrhythmic action is predominantly mediated through the blockade of cardiac sodium channels, specifically the Nav1.5 isoform, which is critical for the rapid upstroke (Phase 0) of the cardiac action potential mdpi.comnih.gov. As a Class Ic antiarrhythmic agent, it exhibits a preference for blocking the inactivated state of the sodium channel, leading to use-dependent depression of conduction velocity.

Compared to other antiarrhythmic classes, this compound's selectivity profile is characterized by its potent sodium channel blockade. Class Ia agents, such as quinidine (B1679956) and procainamide, also block sodium channels but additionally affect potassium channels, prolonging repolarization and the effective refractory period, which can increase the risk of torsades de pointes frontiersin.org. Class III agents, like amiodarone (B1667116) and sotalol, primarily target potassium channels to prolong repolarization frontiersin.org. While this compound's primary target is the sodium channel, its specific binding kinetics and affinity compared to other sodium channel blockers (e.g., flecainide, lidocaine) would determine its precise selectivity and potential for off-target effects on other ion channels, such as potassium channels mdpi.complos.org. Detailed comparative data on its selectivity against a broad panel of antiarrhythmics is often found in specialized ion channel pharmacology studies.

Table 7.3: Ion Channel Modulation Selectivity Profile (General Comparison)

| Drug Class / Example | Primary Ion Channel Target(s) | Selectivity Profile |

| Class Ia (e.g., Quinidine) | Na+, K+ | Broad spectrum; significant K+ channel block |

| Class Ib (e.g., Lidocaine) | Na+ (preferential inactivated state) | More selective for Na+; faster unbinding kinetics |

| Class Ic (e.g., Flecainide, Encainide, this compound) | Na+ (strong, use-dependent block) | Potent Na+ channel block; minimal K+ channel effects |

| Class III (e.g., Sotalol, Amiodarone) | K+ (primarily IKr, IKs) | Potent K+ channel block; some Na+ and Ca2+ effects (amiodarone) |

| Class IV (e.g., Verapamil) | Ca2+ | Potent Ca2+ channel block |

Note: This table provides a general overview. Specific affinities and selectivities can vary significantly between individual drugs within a class.

Investigation of Synergistic or Antagonistic Interactions with Other Pharmacological Agents (in vitro/ex vivo)

The potential for this compound to interact synergistically or antagonistically with other pharmacological agents is a critical aspect of its preclinical evaluation. Such interactions can significantly alter its efficacy and safety profile. While specific studies detailing this compound's interactions are not broadly published, general principles of antiarrhythmic drug interactions apply.

For instance, co-administration with other sodium channel blockers could lead to additive effects, potentially exacerbating conduction delays and increasing the risk of proarrhythmia. Conversely, interactions with drugs that prolong the action potential duration or affect repolarization (e.g., certain potassium channel blockers) could lead to complex outcomes, potentially increasing the risk of QT interval prolongation and torsades de pointes, or conversely, offering a more balanced electrophysiological effect depending on the specific channels involved frontiersin.orgnih.govelifesciences.orgbiorxiv.orgmdpi.comnih.gov. In vitro and ex vivo models are essential for dissecting these complex pharmacological relationships, allowing researchers to test drug combinations and assess their combined impact on cardiac electrophysiology before clinical consideration cardiomedex.comnih.gov.

Table 7.4: Potential Pharmacological Interactions of this compound

| Co-administered Drug Class | Potential Interaction Type | Mechanistic Basis | Potential Outcome |

| Other Na+ Channel Blockers | Synergistic/Additive | Combined blockade of Nav1.5 channels, leading to amplified depression of conduction velocity and action potential upstroke. | Increased risk of significant conduction delays, QRS widening, and proarrhythmia. |

| K+ Channel Blockers (e.g., Class III agents) | Complex (Synergistic/Antagonistic) | Modulation of repolarization phase; potential for additive APD prolongation or counteracting effects depending on specific K+ channels targeted. | Increased risk of QT prolongation and TdP (synergistic) or potentially balanced effects if interactions are complex. |

| Drugs affecting Ca2+ Channels | Complex | Potential for altered excitation-contraction coupling or indirect effects on action potential shape and duration. | Variable; could influence overall cardiac function and electrophysiological stability. |

| Drugs affecting Autonomic Nervous System | Complex | Modulation of heart rate and autonomic tone can indirectly influence the electrophysiological effects of this compound. | Altered efficacy or proarrhythmic risk due to changes in cardiac rhythm and refractoriness. |

Compound Names

this compound

Encainide

O-Demethylencainide

Future Directions and Emerging Research Avenues for N Demethylencainide

Elucidation of Unidentified N-Demethylencainide Metabolic Byproducts

A significant avenue for future research involves the comprehensive identification and characterization of all metabolic byproducts of this compound. While current knowledge may cover primary metabolic pathways, advanced analytical techniques are needed to uncover minor or transient metabolites that could influence the compound's efficacy or safety profile. Future studies will likely employ sophisticated metabolomic strategies, potentially combining high-resolution mass spectrometry (HRMS) with advanced nuclear magnetic resonance (NMR) spectroscopy, to achieve precise metabolite identification nih.govnih.govbioanalysis-zone.comresearchgate.net. The development of novel, targeted analytical workflows will be crucial for detecting and quantifying these byproducts in various biological matrices, providing a more complete picture of this compound's in vivo transformation. Research gaps in understanding the complete metabolic landscape necessitate these detailed investigations to ensure a thorough pharmacokinetic and pharmacodynamic assessment bioanalysis-zone.comfrontiersin.org.

Advanced Computational Approaches for Predicting this compound Interactions

The prediction of this compound's interactions with biological targets and its potential off-target effects is a key area for computational advancement. Future research will focus on developing and applying sophisticated in silico models, including machine learning (ML) and artificial intelligence (AI) algorithms, to forecast these interactions with greater accuracy escholarship.orgbiorxiv.orgfrontierspartnerships.orgnih.govarxiv.org. These computational tools can predict not only intended pharmacological targets but also potential off-target engagements that might lead to adverse effects or drug-drug interactions nih.govfrontiersin.orgeuropa.eunih.govplos.org. By integrating structural data with biological information, advanced modeling techniques such as molecular docking and dynamics simulations can provide detailed insights into binding affinities and mechanisms. This predictive power is vital for de-risking drug development, optimizing compound selection, and guiding experimental validation, thereby accelerating the discovery of safer and more effective therapeutics saromics.comdrugdiscoverynews.comnih.govnih.govmdpi.comresearchgate.net.

Development of Novel Research Tools and Probes Targeting this compound Mechanisms

To facilitate a deeper understanding of this compound's mechanism of action, the development of novel research tools and probes is paramount. Future efforts will concentrate on creating specific chemical probes, such as fluorescently labeled molecules or affinity tags, that can precisely track this compound's localization, target engagement, and pathway modulation within cellular and tissue environments researchgate.netnih.gov. The creation of advanced assays capable of quantifying this compound's activity or its downstream effects will also be a priority. These tools will enable more direct and sensitive investigations into the molecular events triggered by this compound, providing critical data for mechanism-of-action studies and the identification of novel therapeutic targets.

Investigation of this compound’s Role in Complex Biological Systems (e.g., organoids, tissue slices)

A crucial next step in this compound research is its evaluation within more physiologically relevant complex biological systems. Future studies will increasingly utilize advanced in vitro models such as organoids and tissue slices to investigate the compound's behavior in a context that more closely mimics in vivo conditions rsc.orgnih.govthno.orguni-stuttgart.denih.govmdpi.comroche.commdpi.comnih.govnih.govroche.comnih.govmdpi.com. Organoid technology, in particular, offers the potential to recapitulate the cellular heterogeneity, architecture, and functional responses of native tissues, making them powerful surrogates for drug screening and toxicity testing. Investigating this compound's effects in these complex systems will provide insights into its efficacy, metabolism, and potential toxicities that may not be apparent in simpler 2D cell cultures or traditional animal models. This approach is vital for bridging the gap between preclinical findings and human clinical outcomes.

Exploration of Structure-Based Drug Design Principles Based on this compound

The principles of structure-based drug design (SBDD) offer a powerful framework for optimizing this compound and developing novel analogs with improved pharmacological properties. Future research will leverage detailed structural information of this compound's molecular targets to guide the rational design of new compounds. This iterative process involves understanding the precise interactions between the molecule and its target, enabling medicinal chemists to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic profiles saromics.comdrugdiscoverynews.comnih.govnih.govresearchgate.netdomainex.co.ukdokumen.pub. Structure-activity relationship (SAR) studies, informed by SBDD, will be instrumental in identifying key structural features responsible for biological activity and guiding the optimization of lead compounds towards clinical candidates. This approach promises to accelerate the discovery of more effective and safer therapeutic agents based on the this compound scaffold.

Compound Names Mentioned:

this compound

常见问题

Q. How can researchers leverage multi-omics datasets to elucidate this compound’s off-target effects?

- Systems Pharmacology : Combine proteomics (LC-MS/MS), metabolomics (NMR), and network pharmacology to map interaction pathways. Validate findings via CRISPR-Cas9 knockout models .

- Ethical Reporting : Disclose computational assumptions (e.g., protein-ligand scoring functions) and false-discovery rates (FDR < 5%) .

Methodological Best Practices

- Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in public repositories (Zenodo, Figshare) with unique DOIs .

- Conflict Resolution : Address contradictory findings through collaborative replication studies and pre-registered protocols .

- Compliance : Adhere to ICH and OECD guidelines for chemical safety assessments and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。